molecular formula C16H22N2O B8507575 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)-

3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)-

Cat. No.: B8507575
M. Wt: 258.36 g/mol
InChI Key: UUPRZHFECHMJNI-WFASDCNBSA-N
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Description

3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- is a chiral compound with significant interest in various fields of scientific research This compound is known for its unique structural features, which include a benzyl group, a cyclopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- typically involves several key steps. One common method includes the reaction of a suitable pyrrolidine derivative with benzyl chloride and cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like methanol . The intermediate products are then purified and further reacted to obtain the final compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-purity reagents and stringent quality control measures ensures the production of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- include:

Uniqueness

What sets 3-Pyrrolidinecarboxamide,N-cyclopropyl-4-methyl-1-(phenylmethyl)-,(3R,4R)- apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(3R,4R)-1-benzyl-N-cyclopropyl-4-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O/c1-12-9-18(10-13-5-3-2-4-6-13)11-15(12)16(19)17-14-7-8-14/h2-6,12,14-15H,7-11H2,1H3,(H,17,19)/t12-,15-/m0/s1

InChI Key

UUPRZHFECHMJNI-WFASDCNBSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)NC2CC2)CC3=CC=CC=C3

Canonical SMILES

CC1CN(CC1C(=O)NC2CC2)CC3=CC=CC=C3

Origin of Product

United States

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